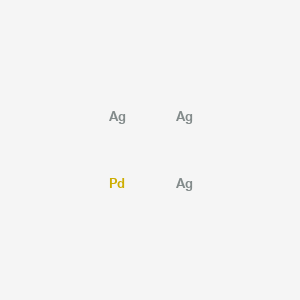
Palladium--silver (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–silver (1/3) is a bimetallic compound consisting of palladium and silver atoms in a 1:3 ratio. This compound is part of the platinum group metals and is known for its unique catalytic properties. The combination of palladium and silver enhances the compound’s stability and reactivity, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium–silver (1/3) can be synthesized through various methods, including chemical reduction, electrochemical deposition, and sonochemical preparation. One common method involves the reduction of palladium and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: On an industrial scale, palladium–silver (1/3) is produced using wet chemical methods such as the sol-gel process or reduction by alcohols. These methods allow for the precise control of particle size and distribution, which is crucial for the compound’s catalytic properties .
Chemical Reactions Analysis
Types of Reactions: Palladium–silver (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its catalytic activity in hydrogenation and dehydrogenation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving palladium–silver (1/3) include hydrogen gas, oxygen, and various organic substrates. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .
Major Products: The major products formed from reactions involving palladium–silver (1/3) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can convert unsaturated hydrocarbons to saturated ones, while in oxidation reactions, it can produce various oxidized organic compounds .
Scientific Research Applications
Palladium–silver (1/3) has a wide range of scientific research applications due to its unique catalytic properties. In chemistry, it is used as a catalyst in cross-coupling reactions such as the Suzuki and Heck reactions. In biology, the compound is explored for its potential in drug delivery and bio-sensing applications .
In medicine, palladium–silver (1/3) nanoparticles have shown promise in photothermal therapy and as antibacterial agents. The compound’s ability to catalyze the reduction of toxic pollutants makes it valuable in environmental remediation efforts .
Mechanism of Action
The mechanism by which palladium–silver (1/3) exerts its effects involves both geometric and electronic factors. The palladium atoms provide active sites for catalytic reactions, while the silver atoms enhance the stability and selectivity of the compound. The interaction between palladium and silver atoms facilitates electron transfer, which is crucial for the compound’s catalytic activity .
Comparison with Similar Compounds
Palladium–silver (1/3) is unique compared to other bimetallic compounds due to its specific ratio of palladium to silver atoms. Similar compounds include palladium–gold and palladium–platinum, which also exhibit catalytic properties but differ in their stability and reactivity. Palladium–silver (1/3) is particularly valued for its high selectivity and efficiency in catalytic reactions .
List of Similar Compounds:- Palladium–gold
- Palladium–platinum
- Palladium–rhodium
- Palladium–iridium
- Palladium–osmium
Properties
CAS No. |
173688-93-2 |
|---|---|
Molecular Formula |
Ag3Pd |
Molecular Weight |
430.02 g/mol |
IUPAC Name |
palladium;silver |
InChI |
InChI=1S/3Ag.Pd |
InChI Key |
MGVPDBBXDAWGMV-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Ag].[Ag].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















